Cas no 832155-10-9 (Piperazine, 3-phenyl-1-(phenylmethyl)-, (3R)-)
832155-10-9 structure
Product Name:Piperazine, 3-phenyl-1-(phenylmethyl)-, (3R)-
CAS No:832155-10-9
MF:C17H20N2
MW:252.354104042053
CID:675671
PubChem ID:51910762
Update Time:2025-04-19
Piperazine, 3-phenyl-1-(phenylmethyl)-, (3R)- Chemical and Physical Properties
Names and Identifiers
-
- Piperazine, 3-phenyl-1-(phenylmethyl)-, (3R)-
- (R)-1-benzyl-3-phenylpiperazine
- (R)-3-phenyl-1-(phenylmethyl)hexahydropyrazine
- KMOQMXILLUBOJL-KRWDZBQOSA-N
- 832155-10-9
- (R)-3-phenyl-1-(phenylmethyl)-hexahydropyrazine
- (R)-N-4-Benzyl-2-phenylpiperazine
- A26364
- (R)-1-benzyl-3-phenyl-piperazine
- (3R)-1-Benzyl-3-phenylpiperazine
- SCHEMBL3277741
- CS-0184299
- DTXSID00680225
-
- Inchi: 1S/C17H20N2/c1-3-7-15(8-4-1)13-19-12-11-18-17(14-19)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2/t17-/m0/s1
- InChI Key: KMOQMXILLUBOJL-KRWDZBQOSA-N
- SMILES: N1(CC2C=CC=CC=2)CCN[C@H](C2C=CC=CC=2)C1
Computed Properties
- Exact Mass: 252.162648646g/mol
- Monoisotopic Mass: 252.162648646g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 254
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 15.3Ų
Experimental Properties
- Density: 1.069
Piperazine, 3-phenyl-1-(phenylmethyl)-, (3R)- Related Literature
-
David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
832155-10-9 (Piperazine, 3-phenyl-1-(phenylmethyl)-, (3R)-) Related Products
- 5271-26-1(2-Phenylpiperazine)
- 5271-28-3(1-Methyl-2-phenyl-piperazine Dihydrochloride)
- 5368-33-2(N-1-Benzyl-2-phenyl-piperazine)
- 31466-46-3(2-Phenyl-2-(1-pyrrolidinyl)ethanamine)
- 5271-27-2(1-Methyl-3-phenylpiperazine)
- 105627-85-8(2-Phenyl-1,4-diazepane)
- 5368-32-1(1-benzyl-3-phenylpiperazine)
- 143699-24-5(2,3-diphenylpiperazine)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
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